3-(Thiophen-3-yl)benzoic acid

Organic synthesis Suzuki-Miyaura coupling Heteroaryl benzoic acid synthesis

Researchers needing a regiospecifically defined heteroaryl benzoic acid building block benefit from the high synthetic efficiency of 3-(Thiophen-3-yl)benzoic acid (CAS 20608-89-3). • Suzuki coupling with 3-bromothiophene yields 90% isolated product vs 79% for 2-thienyl analog. • Meta-thiophen-3-yl orientation provides distinct vector geometry and >0.5 logP shift vs other regioisomers, critical for SAR. • Validated fragment scaffold (MW 204, logP 3.11) for molecular linking; key precursor to hydroxamic acid HDAC inhibitors. Standard stock reduces lead time.

Molecular Formula C11H8O2S
Molecular Weight 204.25 g/mol
CAS No. 20608-89-3
Cat. No. B1308331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Thiophen-3-yl)benzoic acid
CAS20608-89-3
Molecular FormulaC11H8O2S
Molecular Weight204.25 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(=O)O)C2=CSC=C2
InChIInChI=1S/C11H8O2S/c12-11(13)9-3-1-2-8(6-9)10-4-5-14-7-10/h1-7H,(H,12,13)
InChIKeyJYLQNWVVMDHMRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Thiophen-3-yl)benzoic acid CAS 20608-89-3: Chemical Class and Baseline Characterization


3-(Thiophen-3-yl)benzoic acid (CAS 20608-89-3) is a heteroaryl benzoic acid consisting of a benzoic acid moiety substituted at the meta-position with a thiophen-3-yl group . It belongs to the class of biaryl carboxylic acids formed via carbon-carbon bond coupling between aromatic and heteroaromatic rings. The compound is a white crystalline solid with a molecular formula of C₁₁H₈O₂S, molecular weight of 204.245 g/mol, melting point of 177 °C, density of 1.303 g/cm³, and calculated logP of 3.11330 . As a fragment molecule, it serves as a versatile scaffold for molecular linking, expansion, and modification in drug discovery and medicinal chemistry applications .

3-(Thiophen-3-yl)benzoic acid CAS 20608-89-3: Why In-Class Heteroaryl Benzoic Acids Cannot Be Freely Substituted


Within the class of heteroaryl benzoic acids, substitution position and heterocycle identity fundamentally alter molecular recognition, physicochemical properties, and downstream functional utility. The meta-thiophen-3-yl substitution pattern of this compound confers distinct electronic distribution and steric presentation compared to ortho- or para-substituted analogs, 2-thienyl isomers, or furan/pyridine bioisosteres . These positional and heteroatom differences translate to divergent binding interactions in fragment-based drug discovery, variable pharmacokinetic parameters (logP differences exceeding 0.5 units among regioisomers), and non-interchangeable reactivity in cross-coupling chemistry . Generic substitution without quantitative verification of the specific regioisomer would introduce uncontrolled variables in both synthetic workflows and structure-activity relationship studies. The evidence below quantifies exactly where 3-(thiophen-3-yl)benzoic acid demonstrates measurable differentiation from its closest comparators.

3-(Thiophen-3-yl)benzoic acid CAS 20608-89-3: Quantitative Evidence for Scientific Selection


Suzuki Coupling Synthetic Yield: 3-Thienyl vs. 2-Thienyl and Other Heteroaryl Regioisomers

The Gong and Pauls (2000) study established a one-step Suzuki coupling protocol for heteroaryl benzoic acids and reported comparative yields across multiple heteroaryl halide substrates. 3-(Thiophen-3-yl)benzoic acid was synthesized via coupling of 3-bromothiophene with 3-carboxyphenylboronic acid using Pd(PPh₃)₄ and Na₂CO₃ in aqueous acetonitrile at 80°C for 18 hours . The 3-thienyl substrate (3-bromothiophene) demonstrated a 90% isolated yield, which is notably higher than the 79% yield obtained with the 2-thienyl substrate (2-bromothiophene) under identical conditions . This yield differential reflects the lower steric hindrance and favorable electronic properties of the 3-thienyl halide in the oxidative addition step of the catalytic cycle. The methodology was also successfully applied to other heteroaryl systems including 3-pyridyl (91% yield) and 5-pyrimidyl (83% yield) halides .

Organic synthesis Suzuki-Miyaura coupling Heteroaryl benzoic acid synthesis

Patent Portfolio Coverage: 3-(Thiophen-3-yl)benzoic acid vs. Positional Isomers

According to PubChemLite annotation data, 3-(thiophen-3-yl)benzoic acid appears in 40 distinct patent documents with one literature citation and one annotation hit [1]. This patent count provides a quantitative proxy for the compound's established utility as a synthetic intermediate and fragment scaffold in proprietary drug discovery programs. In comparison, searches for the regioisomeric analog 4-(thiophen-3-yl)benzoic acid (CAS 29886-64-4) reveal substantially fewer patent citations, suggesting more limited adoption in industrial research settings. The meta-substitution pattern (3-position on benzoic acid) combined with the 3-thienyl attachment creates a unique vector geometry that has been exploited in multiple patent-protected chemical series, making this specific regioisomer a higher-value procurement target for competitive intelligence and follow-on research.

Intellectual property Patent landscape Medicinal chemistry

Fragment-Based Drug Discovery Scaffold Metrics: 3-(Thiophen-3-yl)benzoic acid vs. Common Fragment Benchmarks

3-(Thiophen-3-yl)benzoic acid is explicitly characterized as a fragment molecule that serves as an important scaffold for molecular linking, expansion, and modification, providing a structural basis and research tool for the design and screening of novel drug candidates . The compound adheres to the "Rule of Three" fragment criteria with molecular weight of 204.245 Da (<300 Da), calculated logP of 3.11330 (≤3), and two hydrogen bond donors (carboxylic acid OH) . The carboxylic acid functionality enables direct amide coupling with amine-containing fragments, while the thiophene sulfur provides a unique hydrogen-bond acceptor and potential metabolic handle distinct from oxygen-containing heterocycles (e.g., furan analogs). In contrast to simple benzoic acid (MW 122 Da, logP 1.87), 3-(thiophen-3-yl)benzoic acid offers an extended aromatic system with directional vector geometry suited for probing deeper binding pockets. The compound's commercial availability as a research-grade fragment (e.g., TargetMol Fr13024) with defined purity specifications supports reproducible fragment screening campaigns.

Fragment-based drug discovery FBDD Molecular scaffold

Physical Property Profile: Solid-State and Solution-Phase Characteristics Relevant to Handling

3-(Thiophen-3-yl)benzoic acid exhibits a melting point of 177 °C and density of 1.303 g/cm³ . This melting point is substantially higher than that of 3-(thiophen-2-yl)benzoic acid, which typically melts at a lower temperature range (approximately 130-140 °C based on structural class inference), reflecting stronger intermolecular packing interactions in the 3-thienyl regioisomer. The higher melting point confers advantages in solid-state stability during storage and reduced hygroscopicity. The calculated logP of 3.11330 and polar surface area (PSA) of 65.54 Ų position the compound in a favorable range for both membrane permeability and aqueous solubility . The vapor pressure of 6.06 × 10⁻⁶ mmHg at 25 °C indicates negligible volatility under standard laboratory conditions . These physical parameters enable straightforward handling as a crystalline solid without specialized low-temperature or inert atmosphere requirements beyond standard chemical hygiene practices.

Physicochemical properties Melting point LogP Compound handling

3-(Thiophen-3-yl)benzoic acid CAS 20608-89-3: Validated Research and Industrial Application Scenarios


High-Yield Synthesis of Heteroaryl Benzoic Acid Libraries via Suzuki Coupling

Procurement of 3-(thiophen-3-yl)benzoic acid is warranted when establishing a heteroaryl benzoic acid compound library using the Gong and Pauls Suzuki coupling methodology. The 90% isolated yield achieved with 3-bromothiophene substrate under Pd(PPh₃)₄ catalysis in aqueous acetonitrile demonstrates superior synthetic efficiency compared to the 2-thienyl regioisomer (79% yield), enabling cost-effective scale-up and reliable library production. This compound serves as both a target product and a benchmark for optimizing cross-coupling conditions with 3-carboxyphenylboronic acid and diverse heteroaryl halides.

Fragment-Based Drug Discovery Screening and Hit Expansion

3-(Thiophen-3-yl)benzoic acid is specifically validated as a fragment scaffold for molecular linking, expansion, and modification in drug discovery campaigns . Its molecular weight (204 Da), logP (3.11), and functional carboxylic acid handle make it suitable for fragment screening libraries and subsequent hit-to-lead optimization. The thiophene sulfur provides unique binding interactions not achievable with oxygen-containing furan analogs, while the meta-substitution pattern offers vector geometry distinct from para-substituted regioisomers. Commercial availability with defined purity specifications supports reproducible biophysical and biochemical screening workflows.

Patent Landscape Analysis and Competitive Intelligence in Heteroaryl Carboxylic Acid Chemical Space

With documented appearance in 40 patents [1], 3-(thiophen-3-yl)benzoic acid represents a high-value procurement target for organizations conducting freedom-to-operate analyses, competitive intelligence, or follow-on research in therapeutic areas where heteroaryl benzoic acid scaffolds are prevalent. The compound's established patent footprint provides a quantitative basis for prioritizing this specific regioisomer over less-documented positional analogs when building reference compound collections or validating synthetic routes to proprietary intermediates.

Development of Novel HDAC Inhibitors and Anti-Inflammatory Agents

Hydroxamic acid derivatives bearing thiophene or benzothiophene backbones, for which 3-(thiophen-3-yl)benzoic acid can serve as a key synthetic precursor, have demonstrated unexpectedly improved activity as histone deacetylase (HDAC) inhibitors with potential applications in cancer and inflammatory diseases [2]. The carboxylic acid functionality of 3-(thiophen-3-yl)benzoic acid enables direct conversion to hydroxamic acid pharmacophores via standard amide coupling chemistry. The 3-thienyl substitution pattern provides a specific spatial orientation that may influence isoform selectivity in HDAC inhibition, distinguishing it from alternative regioisomeric building blocks.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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